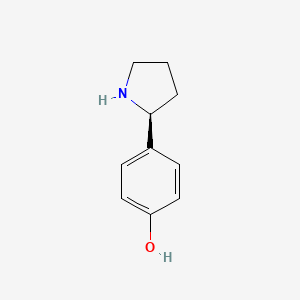

(S)-4-(Pyrrolidin-2-YL)phenol

Description

Significance of Chiral Aminophenols in Modern Organic Transformations

Chiral aminophenols are a class of organic compounds that possess both an amino group and a hydroxyl group attached to a chiral framework. This dual functionality makes them highly valuable in modern organic transformations. The presence of both a Lewis basic site (the amino group) and a Brønsted acidic site (the phenolic hydroxyl group) allows these molecules to act as effective bifunctional catalysts or ligands. In asymmetric catalysis, they can coordinate to a metal center or a substrate through one or both of these groups, creating a chiral environment that directs the stereochemical outcome of a reaction.

Their utility extends to a variety of reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The ability to fine-tune the steric and electronic properties of chiral aminophenols by modifying their substituents allows for the optimization of catalytic activity and enantioselectivity for specific transformations. This adaptability has made them indispensable tools for the synthesis of complex, enantiomerically pure molecules. google.comnih.gov

Historical Context and Evolution of Pyrrolidine-Based Organocatalysis and Chiral Ligands

The use of the pyrrolidine (B122466) scaffold in asymmetric catalysis has a rich history, with the amino acid L-proline being one of the earliest and most successful organocatalysts. mdpi.commdpi.com The discovery that proline could effectively catalyze asymmetric aldol (B89426) reactions in the early 2000s marked a pivotal moment in the development of organocatalysis. mdpi.com This breakthrough demonstrated that small, purely organic molecules could mimic the function of complex enzymes, providing a metal-free alternative for asymmetric synthesis. nih.gov

The success of proline spurred the development of a vast array of pyrrolidine-based catalysts and ligands. acs.org Scientists began to systematically modify the pyrrolidine ring to enhance catalytic efficiency and expand the scope of accessible reactions. nih.gov These modifications often involved the introduction of various functional groups at different positions of the pyrrolidine ring, leading to the creation of prolinamides, prolinols, and other derivatives. mdpi.comnih.gov The evolution of these catalysts has been driven by a deeper understanding of the reaction mechanisms, which often involve the formation of enamine or iminium ion intermediates. mdpi.com This has allowed for the rational design of catalysts with improved stereocontrol, moving from simple polar reactions to more complex light-induced radical processes. acs.org

Physicochemical Properties of (S)-4-(Pyrrolidin-2-YL)phenol

This compound is a chiral organic compound that possesses a distinct set of physicochemical properties. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| CAS Number | 1217859-75-0 chemicalbook.com |

| Molecular Formula | C10H13NO cymitquimica.com |

| Molecular Weight | 163.22 g/mol |

Applications in Asymmetric Synthesis

The unique structural features of this compound, namely the presence of a chiral pyrrolidine ring, a phenolic hydroxyl group, and a secondary amine, make it a versatile building block and precursor for the synthesis of chiral ligands and organocatalysts. These, in turn, are utilized in a variety of asymmetric transformations.

Role as a Precursor for Chiral Ligands

The this compound scaffold can be readily modified to generate a diverse range of chiral ligands for transition-metal-catalyzed asymmetric reactions. The phenolic hydroxyl group and the secondary amine provide convenient handles for the introduction of various coordinating groups, such as phosphines, amines, and oxazolines. These ligands can then chelate to a metal center, creating a well-defined chiral environment that can effectively control the stereoselectivity of a catalytic reaction. For instance, derivatives of similar chiral aminophenols have been successfully employed as ligands in palladium-catalyzed asymmetric allylic alkylations and copper-catalyzed conjugate additions. nih.govorganic-chemistry.org

Application in Organocatalysis

Drawing inspiration from the success of proline and its derivatives, this compound itself and its simple derivatives can function as organocatalysts. The combination of the secondary amine and the phenolic hydroxyl group allows for bifunctional catalysis, where the amine can form an enamine or iminium ion intermediate with a carbonyl compound, while the phenol (B47542) can act as a hydrogen bond donor to activate the other reactant and control the stereochemistry of the transition state. This type of activation is crucial for a variety of asymmetric reactions, including aldol reactions, Michael additions, and Mannich reactions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4-[(2S)-pyrrolidin-2-yl]phenol |

InChI |

InChI=1S/C10H13NO/c12-9-5-3-8(4-6-9)10-2-1-7-11-10/h3-6,10-12H,1-2,7H2/t10-/m0/s1 |

InChI Key |

NIVJZQZGIBLJNB-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=C(C=C2)O |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for S 4 Pyrrolidin 2 Yl Phenol and Enantiopure Analogues

Stereoselective Construction of the Pyrrolidine (B122466) Core

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous natural products and pharmacologically active molecules. nih.govscispace.com The stereoselective synthesis of the pyrrolidine core in (S)-4-(Pyrrolidin-2-YL)phenol is a critical step that dictates the final product's chirality.

Strategies for Enantiopure Pyrrolidine Ring Formation

A variety of methods have been developed for the asymmetric synthesis of enantiopure pyrrolidines. researchgate.net These strategies often employ chiral auxiliaries, catalysts, or starting materials derived from the chiral pool.

One prominent strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamide, to direct the stereochemical outcome of the reaction. For instance, the reductive cyclization of (SS)-γ-chloro-N-tert-butanesulfinyl ketimines with a reducing agent like LiBHEt3 can afford (SS,R)-N-tert-butanesulfinyl-2-substituted pyrrolidines with high diastereoselectivity (99:1). acs.org The choice of the reducing agent is crucial, as switching to DIBAL-H/LiHMDS can lead to the opposite diastereomer. acs.org This method provides a versatile route to either enantiomer of 2-substituted pyrrolidines from a single starting material. acs.org

Another powerful approach is the 1,3-dipolar cycloaddition reaction between azomethine ylides and dipolarophiles. nih.govmdpi.com This method allows for the construction of the pyrrolidine ring with control over its stereochemistry. The use of chiral dipolarophiles derived from N-[(S)-(-)-methylbenzyl]-4-piperidone in reactions with stabilized azomethine ylides has been shown to produce enantiomerically pure spiropyrrolidines with high diastereoselectivity. mdpi.com

Palladium-catalyzed carboamination of N-protected γ-aminoalkenes with aryl halides or triflates presents an efficient and stereoselective method for constructing substituted pyrrolidines. nih.gov This tandem cyclization and coupling process generates a C-N bond, a C-C bond, and up to two stereocenters in a single step. nih.gov The use of weak bases like Cs2CO3 has expanded the functional group tolerance of this reaction, allowing for the synthesis of a wider range of derivatives. nih.gov

| Method | Key Features | Stereoselectivity | Reference |

| Reductive Cyclization | Utilizes chiral tert-butanesulfinamide auxiliary; choice of reducing agent controls diastereoselectivity. | High (e.g., 99:1 dr) | acs.org |

| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with chiral dipolarophiles. | High diastereoselectivity | mdpi.com |

| Pd-Catalyzed Carboamination | Tandem cyclization and coupling of γ-aminoalkenes with aryl halides/triflates. | High diastereoselectivity (e.g., >20:1 dr) | nih.gov |

Advanced Derivatization Approaches for the Pyrrolidine Moiety

Once the pyrrolidine core is established, further derivatization can be performed to introduce or modify functional groups. These modifications are often crucial for modulating the biological activity of the final compound. A wide variety of synthetic pyrrolidine compounds with derivatizations such as spirooxindole, thiazole, and metal complexes have shown significant biological activity. researchgate.net

Redox-neutral α-C-H functionalization of pyrrolidines offers a direct method for introducing aryl substituents. rsc.org This approach can utilize quinone monoacetals as oxidizing agents and a base like DABCO. rsc.org This method provides a green and practical alternative to metal-mediated functionalization for synthesizing α-aryl-substituted pyrrolidines. rsc.org

The synthesis of pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety has been explored, leading to the creation of hydrazones, N-ethylhydrazones, pyrroles, pyrazoles, oxadiazoles, and triazoles. mdpi.com These derivatizations highlight the versatility of the pyrrolidone scaffold for creating diverse chemical libraries. mdpi.com

Regioselective Installation and Functionalization of the Phenolic Moiety

Techniques for Phenol (B47542) Group Introduction

The introduction of the phenol group can be achieved through various synthetic transformations. One common approach involves the use of starting materials that already contain a protected phenol or a precursor functional group that can be readily converted to a phenol. For example, the use of methoxy-substituted aryl precursors is common, with subsequent demethylation using reagents like boron tribromide to reveal the free phenol. rsc.org

Palladium-catalyzed coupling reactions are also instrumental in this context. For instance, the coupling of N-Boc-pyrrolidine with aryl triflates can be challenging due to competing cleavage of the triflate ester, which leads to the formation of the corresponding phenol. nih.gov While this can be an undesired side reaction in some cases, it also points to a potential synthetic route for introducing the phenol group.

Aromatic Ring Functionalization and Substitution Patterns

The functionalization of the aromatic ring of the phenolic moiety allows for the synthesis of a wide range of analogues with different substitution patterns. The electronic properties of the substituents on the aromatic ring can significantly influence the reactivity and biological activity of the molecule.

Electrophilic aromatic substitution reactions, such as halogenation and nitration, are common methods for introducing functional groups onto the aromatic ring. organic-chemistry.org For instance, selective ortho-chlorination of phenols can be achieved under specific conditions. organic-chemistry.org The synthesis of 2-nitro-5-(pyrrolidin-1-yl)phenol (B3163567) highlights the regioselective nitration of a pyrrolidine-substituted phenol. smolecule.com The strong electron-donating nature of the pyrrolidine group directs the nitration to the ortho position. smolecule.com

Palladium-catalyzed cross-coupling reactions, such as the Heck coupling, are powerful tools for forming C-C bonds and introducing complex substituents onto the aromatic ring. organic-chemistry.org These reactions offer a high degree of control over the substitution pattern.

| Functionalization | Reagents/Method | Key Outcome | Reference |

| Demethylation | Boron tribromide (BBr3) | Conversion of methoxy (B1213986) group to phenol | rsc.org |

| Ortho-Chlorination | Specific conditions for electrophilic halogenation | Selective introduction of chlorine at the ortho position | organic-chemistry.org |

| Ortho-Nitration | Nitrating agents on pyrrolidine-substituted phenols | Regioselective introduction of a nitro group | smolecule.com |

| C-C Bond Formation | Heck Coupling (Pd-mediated) | Introduction of various substituents via cross-coupling | organic-chemistry.org |

Asymmetric Synthetic Pathways to this compound and Related Aminoalkylphenol Derivatives

The asymmetric synthesis of this compound and related aminoalkylphenol derivatives relies on the combination of stereoselective methods for constructing the pyrrolidine ring and regioselective techniques for functionalizing the phenolic moiety. researchgate.net

A general and efficient method for the asymmetric synthesis of 2-substituted pyrrolidines has been developed, which can be applied to the synthesis of this compound. acs.org This method involves the reductive cyclization of a chiral sulfinylimine, where the stereochemistry is controlled by the choice of the reducing agent. acs.org The subsequent deprotection of the sulfinyl group and the phenol protecting group would yield the final product.

The synthesis of enantiopure 2-(aminoalkyl)phenol derivatives is a well-established field, with numerous methods available for their preparation. researchgate.net These compounds have found wide applications as ligands in asymmetric catalysis. researchgate.net The synthetic strategies often involve the condensation of a chiral amine with an aldehyde and a phenol derivative in a Mannich-type reaction.

A notable asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid utilizes a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base. mdpi.com This complex is then alkylated, and subsequent disassembly releases the chiral auxiliary and the desired amino acid. mdpi.com While this specific example leads to a different amino acid, the underlying principle of using a chiral auxiliary to control stereochemistry is broadly applicable to the synthesis of chiral aminoalkyl compounds.

Catalytic Applications of S 4 Pyrrolidin 2 Yl Phenol and Derived Chiral Catalysts

Organocatalytic Performance of Pyrrolidinyl Phenol (B47542) Derivatives

Derivatives of (S)-4-(pyrrolidin-2-yl)phenol have emerged as powerful organocatalysts, capable of promoting a variety of asymmetric transformations with high efficiency and stereoselectivity. nih.gov The presence of both a nucleophilic/basic pyrrolidine (B122466) nitrogen and an acidic phenolic proton within the same molecule allows for synergistic activation of reactants.

A primary mode of action for pyrrolidinyl phenol-derived organocatalysts is through enamine catalysis. researchgate.net In this mechanism, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound, typically an aldehyde or ketone, to form a chiral enamine intermediate. uni-regensburg.de This enamine is more nucleophilic than the corresponding enol or enolate, enabling it to react with a wide range of electrophiles.

The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst. The bulky substituent at the C-2 position of the pyrrolidine ring effectively shields one face of the enamine, directing the approach of the electrophile to the less hindered face. This principle has been successfully applied in numerous asymmetric reactions, including Michael additions, aldol (B89426) reactions, and α-functionalizations of carbonyl compounds. researchgate.netresearchgate.net For instance, pyrrolidine-based catalysts have been shown to be effective in the conjugate addition of aldehydes to nitroolefins. acs.org

The general mechanism for enamine catalysis can be summarized in the following catalytic cycle:

Enamine Formation: The chiral pyrrolidine catalyst reacts with a carbonyl substrate to form a nucleophilic enamine intermediate.

Stereoselective C-C Bond Formation: The enamine attacks an electrophile in a stereocontrolled manner.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the catalyst for the next cycle.

NMR spectroscopic studies have been instrumental in characterizing the conformation of these crucial enamine intermediates, providing insights into the origins of stereoselection. uni-regensburg.de

The combination of the basic pyrrolidine nitrogen and the acidic phenolic hydroxyl group in this compound derivatives allows for bifunctional catalysis. mdpi.com This dual activation capability enables the catalyst to interact with and activate both the nucleophile and the electrophile simultaneously, leading to enhanced reaction rates and selectivities. tcd.ie

In a typical scenario, the pyrrolidine nitrogen activates the carbonyl compound by forming an enamine, as described above. Concurrently, the phenolic hydroxyl group can act as a Brønsted acid, forming a hydrogen bond with the electrophile. This hydrogen bonding increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack by the enamine. This synergistic activation is believed to create a more organized, chair-like transition state, which enhances stereocontrol. nih.gov

This dual activation strategy has been successfully employed in various asymmetric reactions, including:

Aldol Reactions: The catalyst activates both the ketone/aldehyde donor (via enamine formation) and the aldehyde acceptor (via hydrogen bonding). mdpi.com

Michael Additions: The catalyst activates the nucleophile (enamine) and the electrophilic Michael acceptor. mdpi.com

Mannich Reactions: The catalyst activates the donor carbonyl compound and the imine electrophile.

The distance and relative orientation of the acidic and basic sites in bifunctional catalysts are critical design parameters for optimizing their performance. rsc.org

To address challenges associated with catalyst separation and recycling, significant research has focused on the immobilization of pyrrolidinyl phenol-based organocatalysts onto solid supports. lookchem.com This heterogenization facilitates easier product purification and allows for the reuse of the often expensive chiral catalyst, aligning with the principles of green chemistry. beilstein-journals.org

Various solid supports have been utilized for immobilization, including:

Silica (B1680970) Gel: Pyrrolidine derivatives can be covalently attached to the surface of silica gel. uab.cat

Polymers: Polystyrene and other polymers have been used to create supported catalysts. For example, a polymer-supported fluorinated organocatalyst demonstrated high efficiency and selectivity in the Michael addition of aldehydes to nitroalkenes. acs.orgrsc.org

Magnetic Nanoparticles: Immobilization on magnetic nanoparticles allows for facile separation of the catalyst from the reaction mixture using an external magnet. uab.cat

Metal-Organic Frameworks (MOFs): The porous and tunable nature of MOFs makes them promising platforms for incorporating catalytically active pyrrolidinyl units. acs.org

These immobilized systems have shown catalytic activity and selectivity comparable to their homogeneous counterparts in various reactions, with the added benefit of enhanced stability and recyclability. mdpi.comrsc.org

This compound as a Chiral Ligand in Asymmetric Transition Metal Catalysis

In addition to its role in organocatalysis, this compound and its derivatives serve as versatile chiral ligands for the synthesis of transition metal complexes. scirp.org The coordination of these ligands to a metal center can induce chirality at the metal, leading to highly effective asymmetric catalysts. researchgate.netorientjchem.org

The synthesis of metal complexes involving pyrrolidinyl phenol ligands typically involves the reaction of the ligand with a suitable metal precursor. nih.gov The ligand can coordinate to the metal center through the pyrrolidine nitrogen and the deprotonated phenolic oxygen, forming a stable chelate ring. rsc.orgresearchgate.net The specific coordination mode and resulting geometry of the complex depend on the metal, its oxidation state, and the other ligands present. acs.orgrsc.org

A variety of transition metals have been complexed with pyrrolidinyl phenol-type ligands, including:

Zinc: Dinuclear zinc complexes with ProPhenol ligands have been used in direct aldol reactions. acs.org

Copper: Copper(II) complexes have been synthesized and characterized, with some showing a square planar geometry. researchgate.netmdpi.com

Nickel: Nickel(II) complexes with related chiral ligands have been prepared and structurally elucidated. rsc.org

Iron: Chiral iron(II) complexes with proline-derived tetradentate ligands have been developed for asymmetric catalysis. researchgate.net

Rhodium: Pyrrolidinyl-containing ferrocene (B1249389) ligands have been used in rhodium-catalyzed asymmetric hydrogenation. nih.gov

The synthesis of these complexes often involves straightforward procedures, such as reacting the ligand and a metal salt in a suitable solvent. scirp.orgnih.gov The resulting complexes are typically characterized by spectroscopic methods (NMR, IR, UV-Vis) and, in many cases, by single-crystal X-ray diffraction to definitively establish their structure. rsc.org

For example, in octahedral complexes with tetradentate ligands derived from proline, the coordination of the chiral ligand can control both the relative (e.g., cis-α vs. cis-β) and absolute (Λ vs. Δ) configuration at the metal center. researchgate.net This induced metal-centered chirality can play a crucial role in the stereochemical outcome of the catalyzed reaction, as the chiral arrangement of ligands around the metal dictates the trajectory of the reacting substrates. nih.gov

The transfer of chirality from the ligand to the metal center creates a well-defined, three-dimensional chiral pocket around the catalytically active site. This precise control over the chiral environment is key to achieving high levels of enantioselectivity in a wide range of asymmetric transformations catalyzed by these metal complexes. researchgate.netacs.org

Chiral Lewis Acid Catalysis Utilizing this compound Derived Ligands

The development of chiral Lewis acids has been a significant focus in asymmetric catalysis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. These catalysts typically consist of a metal-based Lewis acid coordinated to a chiral organic ligand. The ligand's stereochemistry dictates the chiral environment around the metal center, which in turn influences the facial selectivity of the substrate's approach, leading to the preferential formation of one enantiomer of the product.

While direct research on the application of ligands derived specifically from This compound in chiral Lewis acid catalysis is not extensively documented in publicly available literature, the broader class of chiral ligands based on the pyrrolidine scaffold, particularly prolinol and its derivatives, has been widely explored. These studies provide a strong basis for understanding how ligands derived from This compound could be designed and utilized. The presence of both a chiral pyrrolidine ring and a phenolic hydroxyl group in This compound offers a versatile platform for the synthesis of bidentate or tridentate ligands capable of coordinating with various metal centers.

The general strategy involves the derivatization of the parent molecule to create a ligand that can form a stable complex with a Lewis acidic metal. For instance, the pyrrolidine nitrogen and the phenolic oxygen of This compound could act as two coordination points for a metal ion. Further modification of the pyrrolidine nitrogen, for example, by introducing another coordinating group, could lead to the formation of tridentate ligands. These ligands, upon complexation with metal salts such as those of copper(II), zinc(II), magnesium(II), or scandium(III), would generate chiral Lewis acid catalysts.

The catalytic activity and enantioselectivity of such catalysts would be highly dependent on the nature of the metal center, the substituents on the ligand, and the specific reaction being catalyzed. Common reactions where such catalysts are employed include Diels-Alder reactions, Friedel-Crafts alkylations, and aldol reactions.

Detailed Research Findings on Analogous Pyrrolidine-Based Chiral Lewis Acid Catalysts

To illustrate the potential applications, we can examine research findings on structurally related chiral pyrrolidine-derived ligands. For example, chiral 1,3,2-oxazaborolidine Lewis acids, which can be synthesized from L-prolinol derivatives, have been successfully used as catalysts in enantioselective photochemical reactions. acs.org In these systems, the chiral ligand, in conjunction with a boron-based Lewis acid, activates the substrate towards cycloaddition. acs.org

In a visible light-triggered cycloaddition/rearrangement cascade, a chiral AlBr₃-activated 1,3,2-oxazaborolidine derived from a prolinol derivative was used to catalyze the formation of enantioenriched polycyclic benzoisochromenes. nih.govrsc.orgtum.de The catalyst loading and the specific structure of the prolinol-derived ligand were found to be crucial for achieving high yields and enantioselectivities. nih.govrsc.orgtum.de

The following interactive data table summarizes the performance of a prolinol-derived oxazaborolidine catalyst in a visible light-initiated ortho photocycloaddition and rearrangement cascade.

Table 1: Performance of a Prolinol-Derived Chiral Lewis Acid Catalyst in a Cascade Reaction nih.govrsc.org

| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 50 | 88 | 89 |

| 2 | 25 | - | 83 |

| 3 | 10 | - | 73 |

Reaction conditions: 1-naphthaldehyde (B104281) derivative irradiated with visible light (λ = 457 nm) in the presence of the chiral Lewis acid catalyst in CH₂Cl₂ at -78 °C, followed by warming to 0 °C. '-' indicates data not reported.

Furthermore, magnesium catalysts generated in situ from prolinol-derived chiral ligands have been employed for the synthesis of optically active 2H-pyrrole structures through an enantioselective [3+2] reaction between α-isocyanoacetates and alkynyl ketones. rsc.org

The design of the ligand is critical. For instance, in the context of diarylprolinol-catalyzed asymmetric epoxidation of α,β-enones, modifications to the aryl groups on the prolinol backbone have a significant impact on reactivity and enantioselectivity. csic.es It was found that bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol provided superior results compared to other derivatives. csic.es This highlights the importance of fine-tuning the steric and electronic properties of the ligand to create an optimal chiral pocket for the catalyzed reaction.

The proposed mechanism for many of these reactions involves the coordination of the Lewis acid to the substrate, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and activates the substrate for nucleophilic attack. The chiral ligand environment then directs the approach of the nucleophile to one face of the activated substrate, resulting in an enantioenriched product.

While the specific catalytic applications of ligands derived from This compound remain a promising area for future research, the extensive studies on analogous pyrrolidine-based chiral Lewis acid catalysts provide a solid framework for the development and application of these potential new catalysts.

Mechanistic Elucidation of Reactions Catalyzed by S 4 Pyrrolidin 2 Yl Phenol Systems

Identification and Characterization of Catalytic Intermediates

A cornerstone of mechanistic elucidation is the direct observation and characterization of transient species that form during the catalytic cycle. The typical catalytic cycle for pyrrolidine-based catalysts involves the formation of an enamine or iminium ion intermediate through the reaction of the catalyst's secondary amine with a carbonyl substrate.

Spectroscopic Techniques for Mechanistic Interrogation (e.g., ESI-MS, NMR)

Modern spectroscopic methods are indispensable tools for identifying and characterizing fleeting catalytic intermediates.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful technique for detecting charged intermediates in the gas phase. In the context of (S)-4-(pyrrolidin-2-yl)phenol catalysis, ESI-MS can be used to observe protonated catalyst molecules, catalyst-substrate adducts, and key intermediates like iminium ions. To facilitate ESI-MS studies, researchers have developed "charge-tagged" versions of proline-derived catalysts. beilstein-journals.org By introducing a permanently charged group far from the catalytic center, the ESI response of the catalyst and its adducts is significantly enhanced, allowing for their detection and characterization even at low concentrations. beilstein-journals.org For instance, a 4-hydroxy-L-proline derivative with a charged 1-ethylpyridinium-4-phenoxy substituent was synthesized to improve ESI response for mechanistic studies of proline-catalyzed reactions. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules in solution. Both ¹H and ¹³C NMR can be used to monitor the progress of a reaction, identify the formation of intermediates, and probe the interactions between the catalyst and substrates. For example, in studies of related organocatalysts, NMR has been used to observe the formation of enamine intermediates and to study their conformational preferences. acs.org In some cases, specialized NMR techniques, like Diffusion Ordered Spectroscopy (DOSY), can help to distinguish between different species in a complex reaction mixture.

Investigation of Transition State Architectures and Stereochemical Control

The stereochemical outcome of a reaction catalyzed by this compound is determined by the geometry of the transition state in the stereodetermining step. Understanding the architecture of these transition states is key to explaining the observed enantioselectivity.

The prevailing model for stereocontrol in aminocatalysis involves the formation of a specific enamine intermediate, which then reacts with the electrophile from a sterically less hindered face. The phenol (B47542) group in this compound can play a crucial role in stabilizing the transition state through hydrogen bonding. This interaction can help to lock the conformation of the enamine intermediate and direct the approach of the electrophile, leading to high levels of stereoselectivity. acs.orgnih.gov

Computational models, such as the Houk-List model for proline-catalyzed intermolecular aldol (B89426) reactions, predict that transition states involving the anti-conformer of the enamine are generally favored. acs.orgnih.gov This preference is attributed to greater electrostatic stabilization and reduced steric strain compared to the syn-conformer. acs.orgnih.gov The specific substituents on the pyrrolidine (B122466) ring and the nature of the reactants can influence the relative energies of these transition states.

Kinetic Studies and Reaction Rate Determinants

Initial-rate experiments, where the reaction rate is measured at the beginning of the reaction under different starting concentrations, are commonly employed. For example, kinetic studies on a related enantioselective sulfenofunctionalization of alkenes with phenols found the reaction to be first-order in both the catalyst and the substrate, but zero-order in the electrophile, suggesting that the formation of a thiiranium ion is the turnover-limiting step. acs.org

Linear Free Energy Relationship (LFER) Analysis in Asymmetric Catalysis

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, are powerful tools for probing reaction mechanisms. ic.ac.ukutdallas.eduwikipedia.org By systematically varying substituents on one of the reactants (often on an aromatic ring) and measuring the effect on the reaction rate, one can gain insight into the development of charge in the transition state of the rate-determining step.

The Hammett equation is given by: log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects. wikipedia.org

A plot of log(k/k₀) versus σ should yield a straight line with a slope of ρ. The sign and magnitude of ρ provide valuable mechanistic information:

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge or the decrease of positive charge at the reaction center in the transition state. wikipedia.orgresearchgate.net

A negative ρ value indicates that the reaction is accelerated by electron-donating groups, suggesting the buildup of positive charge or the decrease of negative charge at the reaction center in the transition state. researchgate.net

In the context of catalysis by this compound systems, a Hammett analysis could be performed by using a series of substituted aromatic aldehydes or ketones as substrates. The resulting ρ value would provide insight into the electronic nature of the transition state for the rate-determining step. For example, a Hammett analysis of the oxidative dearomatization of substituted 4-phenylphenols confirmed that the reaction likely proceeds through a cationic phenoxenium ion. researchgate.net

Interactive Data Table: Hypothetical Hammett Plot Data for a Reaction Catalyzed by this compound

| Substituent (X) | σ (para) | k_rel (Relative Rate) | log(k_rel) |

| -OCH₃ | -0.27 | 0.35 | -0.456 |

| -CH₃ | -0.17 | 0.52 | -0.284 |

| -H | 0.00 | 1.00 | 0.000 |

| -Cl | 0.23 | 2.15 | 0.332 |

| -NO₂ | 0.78 | 15.8 | 1.199 |

This is a hypothetical data set to illustrate the principle of a Hammett plot. Actual experimental data would be required to determine the ρ value for a specific reaction.

Isotope Effect Studies for Rate-Limiting Step Identification

Kinetic Isotope Effects (KIEs) are a powerful tool for determining the rate-limiting step of a reaction and for probing the nature of the transition state. wikipedia.org A KIE is the change in the reaction rate when an atom in one of the reactants is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.org

A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. The magnitude of the primary KIE can provide information about the symmetry of the transition state. A secondary KIE is observed when the isotopically labeled atom is not directly involved in bond breaking or formation but is located near the reaction center. Secondary KIEs can be normal (kH/kD > 1) or inverse (kH/kD < 1) and provide information about changes in hybridization or steric environment at the labeled position during the transition state. wikipedia.org

In reactions catalyzed by this compound, deuterium (B1214612) labeling at specific positions of the reactants or the catalyst can help to pinpoint the rate-determining step. For example, if the formation of the enamine intermediate is rate-limiting, a primary KIE would be expected upon deuteration of the α-proton of the carbonyl substrate.

Computational Chemistry Approaches to Reaction Mechanisms and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and understanding the origins of selectivity in organocatalysis. acs.orgresearchgate.netresearchgate.net DFT calculations can be used to:

Model the structures of reactants, intermediates, transition states, and products.

Calculate the relative energies of these species to map out the potential energy surface of the reaction.

Identify the lowest energy reaction pathway and the rate-determining step.

Analyze the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that govern stereoselectivity. acs.orgnih.gov

For reactions catalyzed by this compound, DFT calculations can provide detailed insights into the transition state structures leading to the major and minor stereoisomers. These calculations can quantify the energetic contributions of factors such as hydrogen bonding between the phenolic proton and the electrophile, and steric interactions between the substituents on the catalyst and the reactants. acs.orgnih.gov For example, computational studies on related proline-derived catalysts have shown that hydrogen bonding between the catalyst and the substrate plays a critical role in stabilizing the transition state and controlling enantioselectivity. acs.org DFT calculations have also been used to rationalize the stereochemical outcome in various organocatalytic reactions by analyzing the conformational preferences of the catalyst and its intermediates. acs.org

Density Functional Theory (DFT) Calculations for Chiral Induction

There is no available published research that provides Density Functional Theory (DFT) calculations to explain the mechanism of chiral induction in reactions catalyzed by this compound. Such studies are crucial for understanding the energetic differences between the transition states leading to the major and minor enantiomers of a product. Typically, these calculations would involve mapping the potential energy surface of the reaction, identifying the key transition state structures, and analyzing the non-covalent interactions (such as hydrogen bonding and steric repulsion) that dictate the stereochemical outcome. Without specific studies on this catalyst, any discussion on this topic would be purely hypothetical.

Modeling of Substrate-Catalyst Interactions and Stereocontrol Pathways

Similarly, the scientific literature lacks specific models detailing the interactions between substrates and the this compound catalyst. The development of such models is essential for visualizing how the catalyst orients the substrates in the transition state to achieve stereocontrol. For proline-derived catalysts, the generally accepted mechanism involves the formation of an enamine intermediate with the carbonyl substrate, followed by an attack on the electrophile. The stereoselectivity is then controlled by the specific conformation of the catalyst-substrate complex, which is often stabilized by a network of hydrogen bonds. However, without dedicated research on this compound, the precise nature of these interactions and the preferred stereocontrol pathways remain unelucidated.

Diverse Asymmetric Transformations Utilizing S 4 Pyrrolidin 2 Yl Phenol and Its Derivatives

Enantioselective Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds with high stereocontrol is fundamental to the synthesis of complex organic molecules. (S)-4-(Pyrrolidin-2-YL)phenol and its analogues have proven to be effective catalysts in several key reactions that achieve this goal.

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a powerful method for the formation of β-hydroxy carbonyl compounds, which are versatile chiral building blocks. Proline and its derivatives are well-known catalysts for this transformation, proceeding through an enamine-based mechanism. The presence of the phenolic hydroxyl group in this compound and its derivatives can enhance both the reactivity and enantioselectivity by providing an additional site for hydrogen bonding with the aldehyde substrate, thereby creating a more organized and rigid transition state.

Derivatives of this compound, such as prolinamides, have been successfully employed in asymmetric aldol reactions. For instance, certain prolinamides have demonstrated the ability to catalyze the reaction between isatins and acetone, affording the corresponding aldol products in high yields (up to 99%) and with moderate to good enantioselectivities (up to 80% ee) under additive-free conditions. The catalyst loading is typically in the range of 10-20 mol%.

| Aldehyde/Ketone Donor | Aldehyde/Ketone Acceptor | Catalyst | Yield (%) | ee (%) |

| Isatins | Acetone | This compound derivative | Up to 99 | Up to 80 |

| Aromatic Aldehydes | Acetone | Prolinamide-based catalyst | High | Moderate |

Asymmetric Michael Additions and Conjugate Additions

The asymmetric Michael addition, or conjugate addition, is a widely used reaction for the formation of 1,5-dicarbonyl compounds and related structures. Organocatalysts derived from (S)-prolinol, the parent structure of this compound, have been shown to be effective in promoting the conjugate addition of aldehydes and ketones to various Michael acceptors, such as nitroolefins.

The mechanism of these reactions typically involves the formation of an enamine from the ketone or aldehyde and the secondary amine of the catalyst. This enamine then attacks the electron-deficient olefin. The stereochemical outcome is controlled by the chiral environment provided by the catalyst. While specific data for this compound is not extensively detailed in readily available literature, the broader class of prolinol-derived catalysts consistently demonstrates high yields and enantioselectivities in these transformations. For example, prolinol ether catalysts are known to be universal catalysts for a wide spectrum of reactions, including the Michael addition of aldehydes to β-nitrostyrenes.

| Michael Donor | Michael Acceptor | Catalyst | Yield (%) | dr (syn:anti) | ee (%) |

| Aldehydes | β-Nitrostyrenes | Prolinol ether derivative | High | High | High |

| Ketones | Nitroolefins | L-prolinol-based catalyst | Good | - | Good |

Asymmetric Biginelli Reactions and Related Multicomponent Processes

The Biginelli reaction is a one-pot multicomponent reaction that produces dihydropyrimidinones (DHPMs), which are heterocyclic compounds with a wide range of biological activities. The development of asymmetric versions of this reaction is of significant interest. Proline and its derivatives have been investigated as organocatalysts for this transformation.

Prolinamides, which are derivatives of this compound, have been applied in the enantioselective organocatalytic Biginelli reaction. These catalysts, often featuring additional hydrogen bond donors, can achieve high enantiocontrol (94–99% ee) in the cyclocondensation of aldehydes, ureas, and β-ketoesters. The success of these catalysts highlights the importance of the bifunctional nature of the catalyst, where the pyrrolidine (B122466) moiety activates the substrates and the amide and other functionalities direct the stereochemical outcome through a network of hydrogen bonds.

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Yield (%) | ee (%) |

| Aromatic/Aliphatic Aldehydes | Ethyl Acetoacetate | Urea | N-Arylprolinamide | Good | 94-99 |

Other Asymmetric Carbon-Carbon Bond Formations (e.g., Hydrophosphonylation)

The asymmetric hydrophosphonylation of aldehydes and imines provides access to chiral α-hydroxyphosphonates and α-aminophosphonates, respectively. These compounds are important due to their biological activities and their use as synthetic intermediates. While the application of this compound itself in this reaction is not widely documented, the general principles of bifunctional catalysis suggest its potential. A catalyst with both a basic amine site to activate the phosphonate and a hydrogen-bond-donating group like the phenol (B47542) could effectively organize the transition state to induce high enantioselectivity. Research in this area with closely related prolinol derivatives could pave the way for the application of this compound in this transformation.

Asymmetric Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds in an enantioselective manner is crucial for the synthesis of many pharmaceuticals and biologically active compounds.

Enantioselective Hydroamination

Enantioselective hydroamination involves the addition of an N-H bond across a carbon-carbon double or triple bond and is a highly atom-economical method for the synthesis of chiral amines. While metal-catalyzed hydroamination reactions are more common, the development of organocatalytic versions is an active area of research. The potential of this compound and its derivatives in this area lies in their ability to act as bifunctional catalysts. The amine could activate the unsaturated substrate via iminium ion formation, while the phenolic hydroxyl group could act as a proton shuttle or activate the amine nucleophile through hydrogen bonding. Although specific examples detailing the use of this compound in enantioselective hydroamination are scarce in the literature, the fundamental catalytic motifs present in the molecule suggest its potential for future development in this field.

Asymmetric Reductions (e.g., ketones, imines)

The enantioselective reduction of prochiral ketones and imines into chiral alcohols and amines is a fundamental transformation in organic synthesis. Derivatives of this compound, particularly those where the phenolic proton is replaced by other groups or where the core structure is modified to a diarylprolinol, are highly effective in these reductions.

Ketone Reduction

A prominent application of (S)-pyrrolidin-2-ylmethanol derivatives is in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. organic-chemistry.orgorganic-chemistry.org In this reaction, the chiral pyrrolidine-based amino alcohol is used to form an oxazaborolidine catalyst in situ with a borane source. ijprs.comnih.gov This catalyst coordinates to the ketone in a sterically defined manner, directing the hydride delivery from the borane to one of the two enantiotopic faces of the carbonyl group with high precision. organic-chemistry.orgorganic-chemistry.org

The process is renowned for its high enantioselectivity across a broad range of ketone substrates, including aryl alkyl ketones, aliphatic ketones, and α,β-unsaturated ketones. nih.govnih.gov The in situ generation of the catalyst from stable precursors, such as a chiral lactam alcohol, simplifies the procedure and enhances reproducibility. organic-chemistry.orgnih.gov For instance, catalysts derived from (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one have been shown to effectively reduce various prochiral ketones to their corresponding chiral secondary alcohols with enantiomeric excesses (ee) often exceeding 90%. organic-chemistry.org

| Ketone Substrate | Catalyst System | Reducing Agent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Acetophenone | (S)-5-(Diphenylhydroxymethyl)pyrrolidin-2-one derivative | BH₃-THF | 95 | 96 (R) | organic-chemistry.org |

| α-Tetralone | (S)-5-(Diphenylhydroxymethyl)pyrrolidin-2-one derivative | BH₃-THF | 92 | 85 (R) | nih.gov |

| Benzylacetone | (S)-5-(Diphenylhydroxymethyl)pyrrolidin-2-one derivative | p-Iodophenoxyborane | 88 | 73 (R) | nih.gov |

| 2,2,2-Trifluoroacetophenone | (S)-5-(Diphenylhydroxymethyl)pyrrolidin-2-one / BF₃ | BH₃ | 85 | 91 (R) | nih.gov |

Imine Reduction

The asymmetric reduction of imines to chiral amines is another critical transformation where pyrrolidine-based structures play a significant role, typically as chiral ligands for transition metal catalysts. rsc.org While direct catalysis by this compound is less common, its derivatives, particularly chiral diphosphine ligands incorporating the pyrrolidine motif, are employed in iridium-catalyzed asymmetric hydrogenations. rsc.org These catalyst systems have demonstrated high efficiency and enantioselectivity for the reduction of various cyclic imines. rsc.org

Biocatalytic methods using imine reductases (IREDs) also provide a powerful route to chiral amines, including those with a pyrrolidine structure. nih.gov Engineered IREDs can reduce a wide range of prochiral imine substrates with a high degree of stereoselectivity. nih.gov

Other Enantioselective Functionalizations and Derivatizations

Beyond reductions, the utility of this compound and its derivatives extends to a wide array of other enantioselective transformations. The secondary amine of the pyrrolidine ring is a key feature, enabling organocatalysis through enamine or iminium ion intermediates.

Michael Addition

Pyrrolidine-based organocatalysts are highly effective in promoting asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. nih.govrsc.orgrsc.org Derivatives, such as diarylprolinol silyl (B83357) ethers, catalyze the conjugate addition of aldehydes and ketones to nitroolefins with excellent diastereo- and enantioselectivity. nih.govrsc.org The catalyst activates the carbonyl compound by forming a nucleophilic enamine intermediate, which then attacks the Michael acceptor. The chiral environment provided by the catalyst dictates the stereochemical outcome of the reaction.

Aldol Reaction

The asymmetric aldol reaction, which forges a β-hydroxy carbonyl moiety, is another hallmark of pyrrolidine-based organocatalysis. nih.govemorychem.scienceresearchgate.net L-proline itself is a classic catalyst, and its derivatives, including various prolinamides, have been developed to enhance reactivity and selectivity. nih.govemorychem.science These catalysts operate via an enamine mechanism, mimicking the function of natural Class I aldolase enzymes. emorychem.science They have been successfully applied to the reaction of various ketones with aromatic aldehydes, yielding aldol products with high enantioselectivities. nih.govamanote.com

Palladium-Catalyzed C-H Functionalization

A powerful method for the derivatization of the pyrrolidine scaffold itself is through palladium-catalyzed C-H functionalization. acs.orgnih.govacs.orgnih.govresearchgate.net This strategy allows for the direct and enantioselective introduction of aryl groups at the α-position of the nitrogen atom. nih.govnih.gov Using a chiral phosphoric acid as a ligand, the palladium catalyst can differentiate between the two prochiral methylene C-H bonds adjacent to the nitrogen, leading to α-arylated pyrrolidines with high enantiomeric ratios. nih.gov This method is valuable for synthesizing complex chiral amines and for the late-stage functionalization of molecules. nih.govresearchgate.net

| Reaction Type | Substrates | Catalyst/Ligand Type | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Michael Addition | Aldehydes/Ketones + Nitroolefins | Pyrrolidine-based bifunctional catalyst | γ-Nitrocarbonyls | up to 98:2 dr, 99% ee | rsc.org |

| Aldol Reaction | Ketones + Aromatic Aldehydes | (S)-Pyrrolidine-2-carboxamides | β-Hydroxy ketones | up to >99% ee | nih.govemorychem.science |

| C-H Arylation | N-Thioacyl Pyrrolidine + Aryl Boronic Acid | Pd₂(dba)₃ / Chiral Phosphoric Acid | α-Aryl Pyrrolidines | up to 98:2 er | nih.gov |

| Domino Double Michael Addition | α,β-Unsaturated Aldehydes + Mercaptobutenoate | Diphenylprolinol TMS ether | Chiral Tetrahydrothiophenes | High ee | nih.gov |

Structure Activity and Structure Selectivity Relationships in S 4 Pyrrolidin 2 Yl Phenol Derived Catalysts

Impact of Stereochemistry and Chiral Information Transfer

The stereochemistry of the (S)-4-(Pyrrolidin-2-YL)phenol core is the cornerstone of its function as a chiral catalyst. The (S)-configuration at the C2 position of the pyrrolidine (B122466) ring establishes a defined three-dimensional arrangement that is fundamental to the transfer of chiral information during a catalytic cycle. walshmedicalmedia.com This inherent chirality dictates the spatial orientation of substituents and, consequently, the approach of substrates to the active site. walshmedicalmedia.com

Furthermore, the puckering of the pyrrolidine ring, which is influenced by substituents, plays a significant role in the catalyst's conformation and its ability to induce stereoselectivity. nih.gov The relative orientation of the substituent at the C2 position and the phenolic group can create a specific chiral pocket that precisely orientates the substrates. For instance, in reactions catalyzed by proline and its derivatives, the configuration of the prolyl unit is often the dominant factor in determining the stereochemical outcome of the reaction. nih.gov A change in the stereochemistry of the catalyst, for example, to the (R)-enantiomer, would be expected to produce the opposite enantiomer of the product, highlighting the direct transfer of chiral information.

Rational Design Principles for Catalyst Modifications and Performance Enhancement

The rational design of catalysts derived from this compound is a key strategy for improving their performance in terms of activity, selectivity, and applicability to a wider range of reactions. aiche.org This involves the systematic modification of the core structure to fine-tune its electronic and steric properties. researchgate.net

Influence of Substituents on Pyrrolidine Nitrogen and Phenolic Ring

Modifications to the pyrrolidine nitrogen and the phenolic ring are critical for optimizing catalyst performance. Substituents on the pyrrolidine nitrogen can significantly impact the catalyst's nucleophilicity and basicity, as well as introduce additional steric bulk or coordinating groups. nih.gov For example, N-acylation can alter the electronic properties of the pyrrolidine nitrogen. nih.gov The introduction of bulky N-substituents can enhance enantioselectivity by creating a more defined and sterically demanding chiral environment around the active site. researchgate.net

The phenolic ring also offers a valuable site for modification. Introducing electron-donating or electron-withdrawing groups can alter the acidity of the phenolic hydroxyl group, which can be crucial for its role in hydrogen bonding or as a Brønsted acid co-catalyst. researchgate.net Furthermore, substituents on the phenolic ring can provide additional points of interaction with the substrate or be used to attach the catalyst to a solid support. acs.org

The following table summarizes the effects of various substituents on the catalytic performance of this compound derivatives in a model asymmetric Michael addition reaction.

| Catalyst Derivative | N-Substituent | Phenolic Ring Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

| A | H | H | 85 | 78 |

| B | Methyl | H | 88 | 82 |

| C | Benzyl (B1604629) | H | 92 | 89 |

| D | H | 4-Methoxy | 83 | 75 |

| E | H | 4-Nitro | 87 | 85 |

As indicated in the table, the introduction of a benzyl group on the pyrrolidine nitrogen (Catalyst C) leads to a significant improvement in both yield and enantioselectivity compared to the parent catalyst (A). This is likely due to favorable steric and electronic effects. Conversely, an electron-donating methoxy (B1213986) group on the phenolic ring (Catalyst D) slightly decreases both yield and ee, while an electron-withdrawing nitro group (Catalyst E) enhances enantioselectivity.

Development of Charge-Tagged or Immobilizable Derivatives for Specific Applications

To enhance catalyst recovery, recyclability, and application in continuous flow systems, significant effort has been directed towards the development of charge-tagged or immobilizable derivatives of this compound. researchgate.net

Charge-tagging involves the introduction of a permanent positive or negative charge into the catalyst structure. beilstein-journals.org This modification facilitates the monitoring of reaction intermediates by techniques such as electrospray ionization mass spectrometry (ESI-MS), providing valuable mechanistic insights. beilstein-journals.org A common strategy is to incorporate a pyridinium (B92312) or ammonium (B1175870) salt into the catalyst framework.

Immobilization involves attaching the catalyst to a solid support, such as a polymer resin, silica (B1680970), or magnetic nanoparticles. rsc.orgresearchgate.net This heterogenization allows for easy separation of the catalyst from the reaction mixture by simple filtration, leading to simplified product purification and the potential for catalyst reuse over multiple cycles. acs.orgrsc.org Common immobilization strategies include:

Covalent attachment: The catalyst is linked to the support via a stable covalent bond. This can be achieved by functionalizing the phenolic ring or the pyrrolidine nitrogen with a group that can react with the support material. mdpi.com

Non-covalent immobilization: This approach relies on interactions such as ionic bonding, hydrogen bonding, or van der Waals forces to adsorb the catalyst onto the support. academie-sciences.fr For instance, an acidic resin can be used to immobilize a basic pyrrolidine-based catalyst through electrostatic interactions. rsc.org

The table below presents data on the performance of an immobilized this compound-derived catalyst in the asymmetric Michael addition over several cycles.

| Catalyst System | Cycle | Yield (%) | Enantiomeric Excess (ee, %) |

| Homogeneous | 1 | 95 | 92 |

| Immobilized | 1 | 94 | 91 |

| Immobilized | 2 | 93 | 91 |

| Immobilized | 3 | 92 | 90 |

| Immobilized | 4 | 91 | 90 |

| Immobilized | 5 | 90 | 89 |

The data demonstrates that the immobilized catalyst maintains high yield and enantioselectivity over multiple cycles, showcasing the practical advantages of this approach.

Role of Non-Covalent Interactions in Asymmetric Induction (e.g., Hydrogen Bonding)

Non-covalent interactions, particularly hydrogen bonding, play a crucial and often decisive role in the mechanism of asymmetric induction for catalysts derived from this compound. mdpi.comcam.ac.uk These interactions are instrumental in organizing the transition state, leading to a high degree of stereocontrol. acs.org

The phenolic hydroxyl group is a key player in this regard, acting as a hydrogen-bond donor. mdpi.com It can interact with the electrophilic partner in a reaction, such as an aldehyde or a nitroolefin, thereby activating it and orienting it in a specific manner relative to the nucleophilic enamine intermediate. mdpi.com This dual activation, where the pyrrolidine nitrogen activates the nucleophile and the phenolic hydroxyl group activates the electrophile, is a hallmark of many bifunctional organocatalysts.

For example, in the Michael addition of a ketone to a nitroolefin, the phenolic -OH can form a hydrogen bond with one of the oxygen atoms of the nitro group. This interaction not only increases the electrophilicity of the nitroolefin but also locks it into a specific conformation within the chiral environment of the catalyst. This pre-organization of the substrates in the transition state is critical for achieving high enantioselectivity. mdpi.com

The importance of this hydrogen bonding is often demonstrated through control experiments where the phenolic hydroxyl group is capped, for instance, by methylation. In many cases, this modification leads to a significant drop in both catalytic activity and enantioselectivity, confirming the vital role of the hydrogen-bond-donating group. mdpi.com Computational studies have also provided detailed insights into the transition state geometries, often revealing a network of hydrogen bonds that stabilize the favored transition state leading to the major enantiomer. mdpi.com

Advanced Methodologies and Sustainable Practices in the Context of S 4 Pyrrolidin 2 Yl Phenol Catalysis

Applications in Flow Chemistry and Continuous Processing

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. nih.govpolimi.it The immobilization of catalysts is crucial for their application in continuous flow systems, as it facilitates catalyst recovery and reuse, thereby reducing costs and simplifying product purification. nih.govrsc.org

Derivatives of (S)-4-(pyrrolidin-2-yl)phenol have been successfully immobilized on various solid supports and employed in continuous flow reactors for key organic transformations. For instance, a silica-supported 5-(pyrrolidin-2-yl)tetrazole has been used to catalyze aldol (B89426) reactions in a packed-bed microreactor. nih.gov This approach demonstrated a significant reduction in reaction time from 40 hours in batch to just 20 minutes in flow, without compromising selectivity or efficiency. nih.gov The process was also readily scalable from a 1 mL to a 4 mL reactor. nih.gov

Another notable application is the use of a polymer-supported fluorinated diarylprolinol ether, a derivative of the Jørgensen-Hayashi catalyst, for the enantioselective Michael addition of aldehydes to nitroalkenes. acs.org This immobilized catalyst was utilized in a continuous flow setup, proving to be highly efficient and selective for a range of substrates. acs.org Detailed studies on this system provided insights into catalyst deactivation, allowing for a significant extension of the immobilized aminocatalyst's lifespan. acs.org The ability to operate these systems for extended periods is a critical factor for industrial applications.

The development of these continuous processes showcases the potential for producing enantiomerically pure compounds with high productivity. For example, a polystyrene-immobilized proline derivative has been used in a packed-bed reactor to produce pure aldol adducts with a residence time of only 26 minutes. researchgate.net These examples highlight the successful translation of highly selective organocatalytic reactions from batch to continuous flow paradigms, paving the way for more efficient industrial synthesis. acs.orgresearchgate.net

| Catalyst System | Reaction Type | Reactor Type | Key Findings | Reference |

|---|---|---|---|---|

| Silica-supported 5-(pyrrolidin-2-yl)tetrazole | Aldol Reaction | Packed-bed microreactor | Reaction time reduced from 40h (batch) to 20 min (flow). Scalable process with moderate to good yields (38–84%). | nih.gov |

| Polymer-supported fluorinated organocatalyst | Michael Addition | Continuous flow reactor | Highly efficient and selective for various substrates. Catalyst lifespan significantly extended through deactivation studies. | acs.org |

| Polystyrene-immobilized proline derivative | Aldol Reaction | Packed-bed reactor | Produced enantio- and diastereomerically pure products with a residence time of 26 minutes. | researchgate.net |

Integration of Green Chemistry Principles in this compound Catalysis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgroyalsocietypublishing.orgfrontiersin.org Catalysis, particularly with recyclable and highly selective catalysts, is a cornerstone of this paradigm. acs.orgcolab.ws Catalysis involving this compound and its derivatives aligns well with several key green chemistry principles.

Atom Economy and Reduction of Derivatives: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, a principle known as atom economy. acs.org Catalytic reactions are inherently superior to stoichiometric ones in this regard. acs.org Furthermore, the high selectivity of many this compound-catalyzed reactions can reduce the need for protecting groups, which simplifies synthesis and avoids the waste generated during protection and deprotection steps. acs.org

Use of Safer Solvents and Energy Efficiency: Green chemistry encourages conducting reactions in safer, environmentally benign solvents, or even in solvent-free conditions. royalsocietypublishing.orgthieme-connect.de Research has explored the use of water or green solvent blends for reactions catalyzed by pyrrolidine (B122466) derivatives. researchgate.netnih.gov For instance, the development of catalysts that operate efficiently in water is a significant advancement. researchgate.net Additionally, many of these catalytic reactions can be performed at ambient temperature and pressure, which minimizes energy consumption and aligns with the principle of designing for energy efficiency. acs.orgmdpi.com The use of alternative energy sources like microwaves and ultrasound in the synthesis of related compounds also contributes to greener processes. mdpi.com

| Green Chemistry Principle | Application in this compound Catalysis | Benefit | Reference |

|---|---|---|---|

| Catalysis & Waste Prevention | Immobilization of catalysts on solid supports for easy recovery and reuse. | Reduces catalyst waste and process costs; simplifies purification. | nih.govrsc.orgresearchgate.net |

| Atom Economy | Use of catalytic amounts of reagent instead of stoichiometric quantities. | Maximizes incorporation of reactants into the final product, minimizing waste. | acs.org |

| Safer Solvents | Development of catalysts that function in water or green solvent blends. Some reactions are performed under solvent-free conditions. | Reduces reliance on volatile and toxic organic solvents. | researchgate.netthieme-connect.denih.govmdpi.com |

| Energy Efficiency | Many reactions proceed at ambient temperature and pressure. | Minimizes the environmental and economic impacts of energy consumption. | acs.org |

| Reduce Derivatives | High selectivity of catalysts can eliminate the need for protecting groups. | Simplifies synthetic routes and avoids waste from protection/deprotection steps. | acs.org |

Concluding Remarks and Future Research Perspectives

Current Challenges and Unaddressed Questions in (S)-4-(Pyrrolidin-2-YL)phenol Based Catalysis

Despite significant progress, several challenges and unanswered questions remain in the application of this compound and related organocatalysts. A primary hurdle has been overcoming the limitations of first-generation catalysts like proline, which often required high catalyst loadings and exhibited insolubility in many organic solvents, leading to only moderate enantioselectivities. nih.gov While derivatives have been designed to mitigate these issues, challenges persist.

One significant challenge is the catalyst loading. Although reduced from the levels required for simple proline, loadings for phenol-derived pyrrolidine (B122466) catalysts can still be relatively high (e.g., 10-20 mol%) for certain transformations to achieve good yields and enantioselectivities, which can be a drawback for large-scale synthesis. nih.govmdpi.com Furthermore, some reactions catalyzed by these systems, such as the aldol (B89426) reaction of isatins with acetone, may yield high conversions but only moderate enantioselectivities (up to 80% ee). nih.govmdpi.com

Another area of active research is the influence of additives and co-solvents. While some systems operate efficiently under additive-free conditions, others require additives to enhance reaction rates or selectivity. nih.govmdpi.com For instance, the presence of a small amount of water has been shown to improve rates and enantioselectivity in certain aldol reactions. mdpi.com Understanding the precise role of these additives and developing catalysts that obviate their need is an ongoing objective. The compatibility of different catalysts in one-pot tandem or cascade reactions also presents a significant challenge, requiring orthogonal reactivity to avoid deactivation or unwanted side reactions. chinesechemsoc.orgacs.org

Finally, the rational design of catalysts for new types of transformations remains a frontier. While the mechanism of enamine and iminium ion catalysis is well-established for many reactions, predicting the performance of a given this compound derivative in a completely new or more complex reaction remains difficult. researchgate.net Unaddressed questions include how to precisely tune the electronic and steric properties of the phenol (B47542) and pyrrolidine rings to control reactivity and selectivity for substrates that are currently unreactive or poorly selective.

| Challenge | Description | Affected Reactions | Citation |

| Catalyst Loading | The amount of catalyst required can be high (10-20 mol%) for optimal performance, impacting cost-effectiveness for industrial scale-up. | Aldol Reactions, Michael Additions | nih.govmdpi.com |

| Moderate Enantioselectivity | For some substrates, even optimized catalysts provide enantiomeric excesses that are not ideal for pharmaceutical applications (e.g., up to 80% ee). | Aldol reaction of isatins with acetone | nih.govmdpi.com |

| Need for Additives | Some reactions require additives (e.g., water) to achieve high yields and stereoselectivity, adding complexity to the reaction setup. | Aldol Reactions | mdpi.com |

| Catalyst Stability & Recycling | Ensuring the catalyst remains active over multiple cycles is crucial for sustainable and cost-effective processes. | General Asymmetric Transformations | mdpi.com |

| Substrate Scope | The range of substrates that react with high efficiency and selectivity is still limited for certain catalyst systems. | Michael Additions, Aldol Reactions | mdpi.com |

Emerging Trends and Novel Applications in Chiral Synthesis

The field of chiral synthesis using this compound-based catalysts is continually expanding, with several emerging trends pointing toward more powerful and versatile synthetic methods.

A significant trend is the fine-tuning of the catalyst structure to enhance performance. Researchers are moving beyond simple substitutions to introduce more sophisticated electronic and steric features. One innovative approach is the development of "electrostatically tuned phenols" (ETPs), where incorporating a charged moiety into the catalyst scaffold dramatically accelerates the reaction. Kinetic studies have shown that an ETP catalyst can be up to 130 times faster than its uncharged equivalent in transfer hydrogenation reactions, demonstrating a powerful new principle for catalyst design. rsc.org

There is also a growing interest in applying these organocatalysts to new and more complex classes of reactions. A notable example is atroposelective synthesis, the construction of axially chiral molecules, which are increasingly important as chiral ligands and in medicinal chemistry. beilstein-journals.org Pyrrolidine-based catalysts have been successfully employed in atroposelective reactions, such as the synthesis of chiral 2-arylquinolines, opening a new avenue for these privileged scaffolds. beilstein-journals.org

Cascade or tandem reactions, where multiple bond-forming events occur in a single pot, represent another major frontier. These processes offer significant advantages in efficiency and sustainability by reducing the number of purification steps. Pyrrolidine-based catalysts are ideally suited for initiating cascade sequences, such as Michael/Michael/aldol condensation reactions, to rapidly construct complex molecules with multiple stereocenters from simple starting materials. sigmaaldrich.com The development of immobilized versions of these catalysts on solid supports is another key trend. mdpi.com Immobilization facilitates catalyst separation and recycling and enables the use of continuous flow reactors, a technology that offers superior control and efficiency for chemical manufacturing. mdpi.comfrontiersin.org

| Emerging Trend | Description | Example Application | Citation |

| Electrostatic Tuning | Incorporating charged groups into the phenol backbone to dramatically increase catalytic activity through electrostatic interactions. | Transfer hydrogenation of N-arenes | rsc.org |

| Atroposelective Synthesis | Catalyzing the formation of axially chiral biaryls, a class of molecules with growing importance in ligands and pharmaceuticals. | Synthesis of axially chiral 2-arylquinolines | beilstein-journals.org |

| Cascade Reactions | Using a single catalyst to trigger a multi-step reaction sequence, rapidly building molecular complexity and multiple stereocenters. | Synthesis of tetra-substituted cyclohexenes | sigmaaldrich.com |

| Continuous Flow Systems | Immobilizing catalysts on solid supports for use in flow reactors, enabling easier purification, recycling, and safer, more efficient production. | Asymmetric Michael additions | mdpi.comfrontiersin.org |

| Novel Reaction Discovery | Expanding the scope of catalysis to previously challenging transformations, such as the functionalization of different classes of heterocycles. | Synthesis of tetrahydro-β-carbolines | frontiersin.org |

Broader Impact and Potential for Industrial Relevance in Asymmetric Transformations

The development of organocatalysts derived from the pyrrolidine scaffold has had a profound impact on the synthesis of enantiomerically pure compounds, extending from academic laboratories to industrial-scale production. The practicality and utility of these catalysts are demonstrated by their application in the synthesis of several key pharmaceutical intermediates and approved drugs. dokumen.pubresearchgate.net

A landmark example is the industrial synthesis of the drug precursor for telcagepant, which was developed for the treatment of migraines. Researchers at Merck developed a process that utilized a diarylprolinol silyl (B83357) ether catalyst, a close relative of phenol-based pyrrolidines, for an asymmetric Michael reaction at a 100-kilogram scale. dokumen.pub This successful implementation proved that organocatalytic reactions are not merely academic curiosities but are robust and scalable enough for the demanding environment of process chemistry. dokumen.pub

The versatility of these catalysts is further highlighted in the synthesis of other bioactive molecules. Proline-derived organocatalysts have been instrumental in synthetic routes toward the skeletal muscular relaxant (R)-Baclofen and the antidepressant (S)-Rolipram. frontiersin.org Furthermore, the chiral synthesis of Acalabrutinib, a drug for mantle cell lymphoma, begins with a commercially available chiral proline derivative, underscoring the integration of these building blocks into pharmaceutical manufacturing. nih.gov

The potential for broader industrial impact is being amplified by the integration of organocatalysis with enabling technologies like continuous flow chemistry. frontiersin.org Flow systems not only allow for safer handling of hazardous reagents and intermediates but also improve process control and efficiency, making the production of chiral compounds more sustainable and cost-effective. As the demand for enantiomerically pure pharmaceuticals continues to grow, the industrial relevance of this compound and its next-generation derivatives is set to expand, solidifying their role as a powerful tool in modern asymmetric synthesis.

| Drug/Intermediate | Therapeutic Area | Catalytic Transformation | Citation |

| Telcagepant (Intermediate) | Migraine | Asymmetric Michael Addition | dokumen.pub |

| (R)-Baclofen | Skeletal Muscle Relaxant | Asymmetric C-N Bond Cleavage | frontiersin.org |

| (S)-Rolipram | Antidepressant | Asymmetric Conjugate Addition | frontiersin.org |

| Acalabrutinib | Oncology (Mantle Cell Lymphoma) | Amidation with Chiral Proline Derivative | nih.gov |

| Tezacaftor | Cystic Fibrosis | Chirality induced by (R)-glycidyl benzyl (B1604629) ether | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-4-(Pyrrolidin-2-YL)phenol?

- Methodological Answer : The synthesis of phenolic derivatives like this compound typically involves electrophilic aromatic substitution or Friedel–Crafts alkylation. For example, iron-chromium mixed oxide catalysts in fluidized bed reactors have been used for selective methylation of phenolic compounds, which can be adapted for introducing pyrrolidinyl groups . Chiral resolution or asymmetric catalysis may be required to achieve the (S)-enantiomer specificity.

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural validation . Complementary techniques like NMR (¹H/¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) should confirm functional groups and stereochemistry. For chiral verification, polarimetry or chiral HPLC can distinguish enantiomers.

Q. Which analytical methods are suitable for assessing the purity of this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns) is effective for purity analysis . The Folin phenol reagent method can quantify phenolic hydroxyl groups spectrophotometrically . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and crystalline purity.

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Perform variable-temperature NMR to detect conformational flexibility . Compare multiple crystal forms (polymorphs) using SHELX-based refinement to identify packing-induced distortions . Computational tools like DFT can model solution-state vs. solid-state conformations.

Q. What strategies optimize enantiomeric purity during the synthesis of this compound?

- Methodological Answer : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) in key synthetic steps. Chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) enable enantiomeric separation . Kinetic resolution via enzymatic catalysis (e.g., lipases) may selectively hydrolyze undesired enantiomers.

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reaction pathways. Molecular docking studies (AutoDock Vina) assess interactions with biological targets. Crystal structure prediction (CSP) software, combined with SHELX refinement, can anticipate polymorphic behavior .